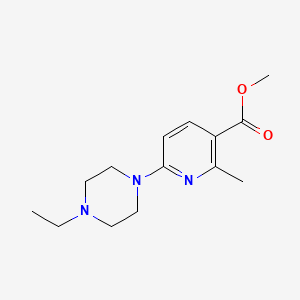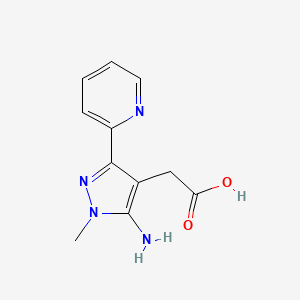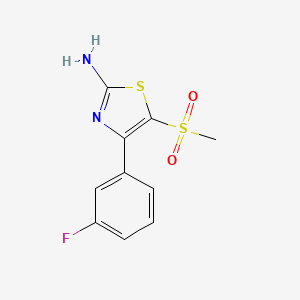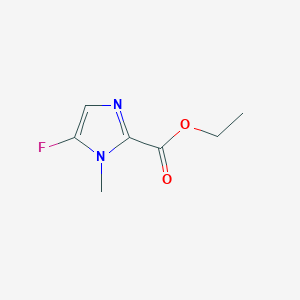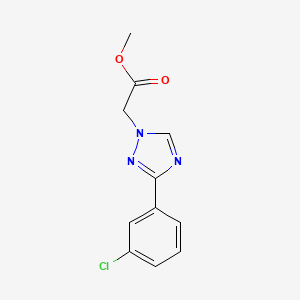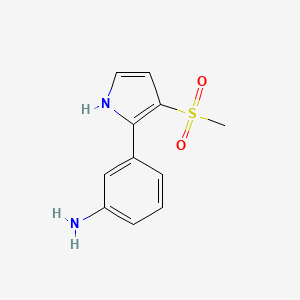
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the triazole ring and pyrimidine moiety suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The triazole ring is a common motif in many drugs, and the pyrimidine moiety is known for its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The triazole ring and pyrimidine moiety could play key roles in these interactions, possibly through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((Pyridin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups. The presence of both the triazole ring and the pyrimidine moiety provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C15H13N5O2S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N5O2S/c1-10-3-5-11(6-4-10)20-12(13(14(21)22)18-19-20)9-23-15-16-7-2-8-17-15/h2-8H,9H2,1H3,(H,21,22) |
InChI-Schlüssel |
DQBSPUPRQGBRJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


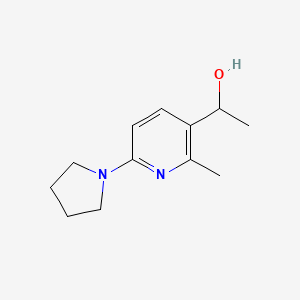
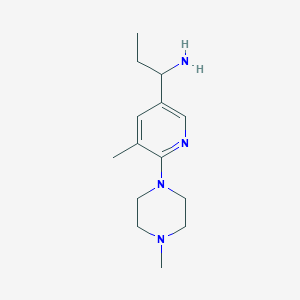
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
